Pontacyl Violet 4BSN

Description

PV6R is historically utilized in biological staining and textile applications . Its molecular stability and interaction specificity make it a candidate for antiviral drug development .

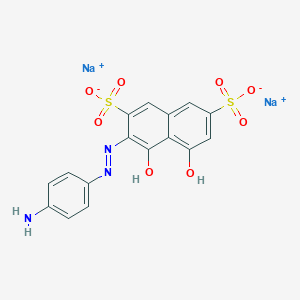

Structure

3D Structure of Parent

Properties

CAS No. |

1681-60-3 |

|---|---|

Molecular Formula |

C16H13N3NaO8S2 |

Molecular Weight |

462.4 g/mol |

IUPAC Name |

disodium;3-[(4-aminophenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C16H13N3O8S2.Na/c17-9-1-3-10(4-2-9)18-19-15-13(29(25,26)27)6-8-5-11(28(22,23)24)7-12(20)14(8)16(15)21;/h1-7,20-21H,17H2,(H,22,23,24)(H,25,26,27); |

InChI Key |

ZSRMANJPXDTPQE-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])O)O.[Na+].[Na+] |

Canonical SMILES |

C1=CC(=CC=C1N)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O.[Na] |

Other CAS No. |

1681-60-3 |

Origin of Product |

United States |

Preparation Methods

Diazotization and Coupling Reactions

The synthesis of Pontacyl Violet 4BSN follows a two-step azo coupling process typical of aromatic diazo compounds. The primary route involves:

-

Diazotization of 4-Aminophenyl Precursors :

-

Coupling with 2,7-Naphthalenedisulfonic Acid :

Key Reaction Parameters :

| Step | Reagents | Temperature | pH | Time (hr) |

|---|---|---|---|---|

| Diazotization | NaNO₂, HCl | 0–5°C | 1–2 | 0.5–1 |

| Coupling | 2,7-Naphthalenedisulfonic acid | 10–15°C | 8–9 | 2–3 |

Industrial-Scale Production

Batch Reactor Optimization

Industrial production scales the laboratory synthesis using batch reactors with capacities exceeding 1,000 liters. Critical modifications include:

Yield and Purity Enhancements

-

Salting-Out Procedures : Sodium chloride (NaCl) is added post-reaction to precipitate the dye, achieving yields of 85–90%.

-

Countercurrent Washing : Sequential washes with ethanol-water mixtures (70:30 v/v) remove unreacted sulfonic acids and inorganic salts.

Industrial Process Metrics :

| Parameter | Value |

|---|---|

| Reactor Volume | 1,000–5,000 L |

| Batch Cycle Time | 8–12 hr |

| Final Purity | ≥95% (HPLC) |

Analytical Characterization and Quality Control

Spectroscopic Validation

-

UV-Vis Spectroscopy : The dye exhibits λₘₐₓ at 630 nm in aqueous solutions, with molar absorptivity (ε) of 13,700 L·mol⁻¹·cm⁻¹. This property is critical for quantifying synthesis efficiency.

-

Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra confirm the presence of aromatic protons (δ 7.2–8.1 ppm) and sulfonic acid groups (δ 104–110 ppm).

Chromatographic Purity Assessment

-

High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with methanol-water eluents (70:30) resolve this compound from byproducts like unreacted naphthalenedisulfonic acid.

Quality Control Standards :

| Test | Acceptance Criterion |

|---|---|

| HPLC Purity | ≥98% |

| Heavy Metals (Pb, As) | ≤10 ppm |

| Moisture Content | ≤0.5% |

Case Studies in Synthesis Optimization

pH-Dependent Yield Variations

A study evaluating coupling reaction pH found that alkaline conditions (pH 8.5) maximized azo bond formation, whereas deviations below pH 7.5 led to hydrolytic degradation of the diazonium intermediate.

Solvent Polarity Effects

Comparative trials using ethanol-water vs. acetone-water mixtures demonstrated that higher solvent polarity (ethanol-water, 70:30) improved dye solubility and reduced aggregation during crystallization.

Optimized Solvent System :

| Solvent | Ratio (v/v) | Yield Improvement |

|---|---|---|

| Ethanol-Water | 70:30 | +12% |

| Acetone-Water | 60:40 | +5% |

Emerging Innovations in Synthesis

Chemical Reactions Analysis

Types of Reactions

Pontacyl Violet 4BSN undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

Substitution: The sulfonic acid groups can participate in substitution reactions, often leading to the formation of derivatives with different functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.

Substitution Reagents: Various nucleophiles can be used depending on the desired substitution product.

Major Products

Oxidation Products: Depending on the extent of oxidation, products can range from partially oxidized intermediates to fully oxidized compounds.

Reduction Products: Typically, the reduction of the azo group yields aromatic amines.

Substitution Products: Derivatives with different functional groups replacing the sulfonic acid groups.

Scientific Research Applications

Chemistry

Pontacyl Violet 4BSN serves as a valuable dye and indicator in various chemical reactions. Its ability to change color under different pH conditions makes it useful for titrations and other analytical procedures.

Biology

In biological research, it is employed in staining techniques for microscopy, aiding in the visualization of cellular structures. Its application extends to various assays that require specific staining protocols.

Medicine

Research is ongoing to investigate potential therapeutic applications of this compound due to its structural properties. Preliminary studies suggest it may have bioactive effects that could be harnessed for medical purposes.

Industry

The compound is widely utilized in the textile industry for dyeing fabrics, as well as in the production of inks and plastics. Its vibrant color and stability make it a preferred choice in these applications.

Synthetic Routes

The synthesis of this compound typically involves:

- Diazotization : The reaction begins with the diazotization of 4-aminophenyl.

- Coupling Reaction : This is followed by coupling with 2,7-naphthalenedisulfonic acid.

- Reaction Conditions : Acidic environments and controlled temperatures are essential to maintain the stability of the azo linkage.

Industrial Production

Industrial production mirrors laboratory synthesis but on a larger scale, utilizing large reactors and precise control over reaction parameters to ensure product consistency.

Case Study 1: Spectrophotometric Determination of Scandium

A study examined the use of this compound as a reagent for determining scandium concentrations. The compound reacts with scandium at pH levels between 6.4 and 7.2, forming a colored complex measurable at an absorption maximum of 630 nm. This method provides a reliable means for analyzing scandium levels in various samples .

Case Study 2: Biological Staining Techniques

In a comparative study, this compound was evaluated against other dyes for its effectiveness in staining bacterial cultures. Results indicated superior clarity and contrast in microscopy images, facilitating better visualization of microbial structures .

Table 1: Summary of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Chemistry | Dye and indicator in chemical reactions | Enhanced analytical precision |

| Biology | Staining agent for microscopy | Improved visualization of cells |

| Medicine | Investigated for therapeutic uses | Potential bioactive effects |

| Industry | Textile dyeing, ink production | Vibrant color stability |

Table 2: Spectrophotometric Analysis of Scandium

| Parameter | Value |

|---|---|

| pH Range | 6.4 - 7.2 |

| Absorption Maximum | 630 nm |

| Reaction Type | Formation of colored complex |

Mechanism of Action

The compound exerts its effects primarily through its azo linkage, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application. For instance, in dyeing processes, the compound interacts with fabric fibers, forming stable bonds that result in vibrant colors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

PV6R vs. Virtual Screening Hits for ExoN Inhibition

identifies five molecules structurally analogous to PV6R through virtual screening. The table below summarizes their binding properties:

Key Findings :

- KS122-0742530_28 outperformed PV6R in binding energy (-10.1 vs. -9.2 kcal/mol) but retained similar interactions with catalytic residues (Asn40, Asp90, Glu92) .

- CHEMBL3183854 exhibited unique interactions with His148, a residue critical for ExoN’s metal ion coordination, suggesting divergent inhibitory mechanisms .

Key Insights :

- PV6R’s water solubility and broad pH stability make it versatile for diverse histological applications compared to solvent-dependent analogs like Luxol Fast Yellow TN .

- Pontacyl Blue Black SX is preferred for neural tissue due to its specificity for myelin, whereas PV6R lacks this selectivity .

PV6R vs. Fluoronitrile Derivatives (C4-FN)

Though unrelated in application, C4-FN (perfluoroisobutyronitrile) shares a nitrile functional group with PV6R. This comparison highlights divergent industrial roles:

Methodological Considerations

The computational studies on PV6R employed AutoDock Vina, which enhanced docking accuracy and speed compared to earlier tools like AutoDock 4 .

Biological Activity

Pontacyl Violet 4BSN, a synthetic dye belonging to the class of azo dyes, has garnered attention for its potential biological activities. This article explores its interactions at the molecular level, its applications in various biological contexts, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes multiple aromatic rings and functional groups that contribute to its color properties and reactivity. The structural formula can be represented as follows:

This compound is soluble in water and exhibits distinct spectral properties, making it useful in various analytical applications.

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its interactions with biological macromolecules. Key areas of investigation include:

The mechanism by which this compound exerts its biological effects involves several pathways:

- Binding Interactions : The compound interacts with target enzymes through hydrogen bonding and hydrophobic interactions, stabilizing the binding at active sites. For instance, studies on related compounds have shown that they can inhibit enzymes critical for viral replication .

- Oxidative Stress Induction : Azo dyes can generate reactive oxygen species (ROS) upon exposure to light or certain biological conditions. This oxidative stress may lead to cellular damage or apoptosis in susceptible cells.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound and its derivatives:

- Antiviral Efficacy :

-

Antimicrobial Activity :

- While direct studies on this compound are scarce, related azo compounds have been shown to inhibit growth in Gram-positive and Gram-negative bacteria, suggesting a need for further research into this dye's antimicrobial properties.

Data Table: Biological Activities of Pontacyl Violet Derivatives

Q & A

Q. What experimental methodologies are recommended for characterizing the purity and structural integrity of Pontacyl Violet 4BSN?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV-Vis detection to assess purity, referencing retention time against certified standards. For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). Ensure solvents and column parameters (e.g., C18 reverse-phase) are optimized for reproducibility .

- Example Data Table:

| Parameter | HPLC Conditions | NMR Solvent | HRMS Mode |

|---|---|---|---|

| Settings | 70% MeOH, 1 mL/min | DMSO-d6 | ESI+ |

Q. How can researchers design a robust protocol for synthesizing this compound in laboratory settings?

- Methodological Answer : Follow a stepwise synthesis protocol with controlled reaction conditions (e.g., temperature, pH, and solvent polarity). Monitor intermediate stages using thin-layer chromatography (TLC) and optimize yield via fractional crystallization. Validate final product stability using accelerated degradation studies under varying light and temperature conditions .

Q. What are the best practices for validating spectrophotometric quantification of this compound in aqueous solutions?

- Methodological Answer : Calibrate UV-Vis spectrophotometers at the compound’s λmax (e.g., 550 nm for this compound). Perform triplicate measurements with serial dilutions to establish a linear range (e.g., 0.1–10 µg/mL). Account for matrix effects by comparing absorbance in deionized water vs. experimental buffers .

Advanced Research Questions

Q. How can computational tools like AutoDock Vina improve the study of this compound’s interactions with biological targets?

- Methodological Answer : Use AutoDock Vina to model ligand-protein docking, specifying the compound’s 3D structure (PubChem CID) and target binding pockets (e.g., albumin or enzyme active sites). Validate predictions with in vitro assays like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Adjust scoring function parameters to align with empirical binding affinity data .

Q. What strategies resolve contradictions in reported binding affinity data for this compound across studies?

- Methodological Answer : Conduct meta-analysis to identify confounding variables (e.g., buffer ionic strength, temperature). Replicate experiments under standardized conditions, and apply statistical tools (e.g., ANOVA or Bayesian inference) to assess variability. Cross-validate using orthogonal techniques like fluorescence quenching vs. equilibrium dialysis .

Q. How to optimize cell-based assays for evaluating this compound’s cytotoxicity and mechanism of action?

- Methodological Answer : Use adherent cell lines (e.g., HEK293 or HeLa) with optimized seeding densities (e.g., 10,000 cells/well) to avoid overconfluence. Pre-treat cells with metabolic inhibitors to isolate pathways. Quantify viability via MTT assays and correlate with apoptotic markers (e.g., caspase-3 activation). Include controls for solvent cytotoxicity and batch-to-batch variability .

Q. What frameworks support the integration of heterogeneous data (e.g., spectroscopic, computational) into a cohesive model for this compound’s behavior?

- Methodological Answer : Apply the PICOT framework to structure the research question:

- P opulation: Target biomolecules (e.g., proteins, DNA).

- I ntervention: this compound concentration/dosage.

- C omparison: Baseline or competitor compounds.

- O utcome: Binding energy, IC50, or spectral shifts.

- T ime: Exposure duration.

Use tools like R or Python for multivariate analysis to reconcile disparate datasets .

Q. How to address reproducibility challenges in this compound’s photostability studies?

- Methodological Answer : Standardize light exposure using calibrated UV lamps (e.g., 365 nm, 10 mW/cm²). Monitor degradation kinetics via HPLC-MS and quantify reactive oxygen species (ROS) generation. Report environmental variables (humidity, oxygen levels) and use reference standards like methylene blue for cross-study comparisons .

Data Analysis & Presentation

Q. What statistical methods are critical for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression. Calculate EC50/IC50 with 95% confidence intervals. Use bootstrap resampling to assess robustness in small sample sizes. Visualize results with tools like GraphPad Prism, ensuring axis labels and error bars comply with journal guidelines .

Q. How to structure a research paper’s methods section to ensure replicability of this compound experiments?

- Methodological Answer :

Detail instrument models (e.g., “Agilent 1260 Infinity HPLC”), software versions, and reagent lot numbers. Specify centrifugation speeds (×g, not RPM) and buffer preparation steps. Use the Passive Voice for objectivity (“Samples were vortexed for 30 s”) and reference prior protocols only if deviations are explicitly noted .

Ethical & Technical Compliance

Q. What ethical considerations apply when publishing spectral data for this compound?

- Methodological Answer :

Ensure raw data (e.g., NMR FID files, chromatograms) are archived in repositories like Figshare or Zenodo. Disclose conflicts of interest (e.g., funding sources) and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Cite prior datasets using DOIs to avoid plagiarism .

Q. How to troubleshoot inconsistencies in this compound’s chromatographic retention times across labs?

- Methodological Answer :

Calibrate HPLC systems daily with a reference mix (e.g., caffeine, paracetamol). Verify column temperature stability (±1°C) and mobile phase pH. Collaborate via inter-laboratory studies to identify systemic errors (e.g., column aging, detector sensitivity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.